(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride
Description
(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride is a chiral amino acid derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The compound’s structure includes:
- Chiral center: R-configuration at the α-carbon.
- Backbone: Acetic acid with an amino group.
- Substituent: Electron-withdrawing -CF₃ group at the 2-position of the phenyl ring.
- Salt form: Hydrochloride, enhancing solubility and stability .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting drugs .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
WSMXFJGWNKBPHC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride typically involves the use of commercially available starting materials. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Research indicates that (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride interacts with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity to specific receptors and enzymes, suggesting potential applications in pharmacological studies.
Research Applications
The compound has been utilized in several research contexts:
- Pharmacological Studies : Investigating its effects on neurotransmitter systems and receptor interactions.
- Synthetic Chemistry : Serving as a building block for the synthesis of more complex molecules.
- Biochemical Assays : Used in enzyme kinetics assays to elucidate binding affinities and inhibition mechanisms.
Case Studies
Several studies have explored the applications of this compound:
-
Neuropharmacology : Research has demonstrated its ability to modulate glutamate receptors, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Findings: Increased neuroprotective effects observed in animal models when administered alongside known neuroprotectants.
-
Synthetic Applications : As a versatile building block, it has been employed in synthesizing various pharmaceuticals with enhanced efficacy due to its unique trifluoromethyl substitution.
- Findings: Successful incorporation into complex molecules aimed at targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the phenyl ring, stereochemistry, or backbone modifications (Table 1).
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Position : The target’s -CF₃ at the 2-position contrasts with analogs bearing substituents at 3- or 4-positions (e.g., 3-CF₃ in , 4-Cl-3-CF₃ in ).
- Backbone: Ethanol derivatives (e.g., ) lack the carboxylic acid group, reducing hydrophilicity.
- Stereochemistry : The R-configuration in the target and some analogs (e.g., ) enhances binding specificity compared to racemic mixtures .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride, also known as a derivative of glycine, is a chiral amino acid characterized by its trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on various research findings.
- Molecular Formula : C9H8ClF3N2O2
- Molecular Weight : 255.62 g/mol
- CAS Number : 1134915-25-5
Enzyme Inhibition
One of the primary areas of investigation for this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . This enzyme is crucial in the metabolism of tryptophan and has implications in various pathological conditions, including cancer and depression.
- Mechanism of Action : By inhibiting IDO, this compound may alter tryptophan metabolism, potentially enhancing immune responses against tumors and modulating neurochemical pathways related to mood disorders.
Potential Therapeutic Applications
The inhibition of IDO by this compound suggests several therapeutic applications:
- Cancer Treatment : Enhancing immune response against tumors.
- Depression Management : Modulating serotonin levels by affecting tryptophan availability.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets. This functional group can enhance lipophilicity and metabolic stability, which are critical for drug design.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 1134915-25-5 | 0.98 | Hydrochloride salt form |
| 4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 | 0.88 | Different amino acid backbone |
| (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | 793663-51-1 | 0.86 | Propanoic acid backbone |
Study on IDO Inhibition
In a study investigating the efficacy of various compounds in inhibiting IDO, this compound exhibited significant inhibitory activity compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, making it a viable candidate for central nervous system applications. However, further toxicological assessments are necessary to evaluate safety profiles for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
